Cas no 20691-92-3 (1-methylpiperidine-4-carbonitrile)

1-methylpiperidine-4-carbonitrile structure
20691-92-3 structure
Product Name:1-methylpiperidine-4-carbonitrile
CAS No:20691-92-3
MF:C7H12N2
MW:124.183581352234
MDL:MFCD06658487
CID:239172
PubChem ID:11789206
Update Time:2025-11-02

1-methylpiperidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-METHYL-PIPERIDINE-4-CARBONITRILE
    • 1-methylpiperidine-4-carbonitrile
    • 4-Piperidinecarbonitrile,1-methyl-
    • 1-methyl-4-cyano-piperidine
    • 1-Methyl-4-cyan-piperidin
    • 1-Methyl-piperidin-4-carbonitril
    • 4-cyano-1-methylpiperidine
    • 4-Piperidinecarbonitrile,1-methyl
    • 1-Methyl-4-piperidinecarbonitrile
    • 1-Methylisonipecotonitrile
    • CS-0105222
    • MFCD06658487
    • SCHEMBL178418
    • A4495
    • 4-Cyano-1-methyl-piperidine
    • AKOS009459105
    • SY065519
    • HNAKTMSXYZOSTP-UHFFFAOYSA-N
    • AS-44602
    • EN300-316910
    • AB1539
    • FT-0687957
    • SB35222
    • 20691-92-3
    • BCP21239
    • W-206545
    • DTXSID70472715
    • 4-Piperidinecarbonitrile, 1-methyl-
    • DB-066298
    • MDL: MFCD06658487
    • Inchi: 1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3
    • InChI Key: HNAKTMSXYZOSTP-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(C#N)CC1

Computed Properties

  • Exact Mass: 124.10000
  • Monoisotopic Mass: 124.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 0.97±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 85-88 ºC (14 Torr)
  • Flash Point: 79.4±14.6 ºC,
  • Refractive Index: 1.4615 (20 ºC)
  • Solubility: Dissolution (61 g/l) (25 º C),
  • PSA: 27.03000
  • LogP: 0.78968

1-methylpiperidine-4-carbonitrile Security Information

  • Hazardous Material transportation number:3276
  • Hazard Category Code: 23/24/25-33
  • Safety Instruction: 28-37-45

1-methylpiperidine-4-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methylpiperidine-4-carbonitrile Pricemore >>

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1-methylpiperidine-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:20691-92-3)1-methylpiperidine-4-carbonitrile
Order Number:A4495
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):151.0/594.0
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1-methylpiperidine-4-carbonitrile Related Literature

Additional information on 1-methylpiperidine-4-carbonitrile

Professional Introduction to 1-methylpiperidine-4-carbonitrile (CAS No. 20691-92-3)

1-methylpiperidine-4-carbonitrile, chemically designated as 1-methylpiperidine-4-carbonitrile, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. With a CAS number of CAS No. 20691-92-3, this heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug development and material science. The compound’s unique structural features, including a piperidine ring substituted with a methyl group and a nitrile functionality at the fourth position, make it a valuable intermediate in the synthesis of various bioactive molecules.

The piperidine scaffold is widely recognized for its presence in numerous pharmacologically active agents, owing to its ability to mimic the basicity and spatial arrangement of amino acid side chains in proteins. The introduction of a methyl group at the first position enhances the lipophilicity of the molecule, while the nitrile group at the fourth position provides a site for further functionalization, enabling the construction of more complex structures. These attributes have made 1-methylpiperidine-4-carbonitrile a preferred building block in medicinal chemistry.

In recent years, there has been growing interest in exploring the potential of 1-methylpiperidine-4-carbonitrile in the development of novel therapeutic agents. One particularly promising area is its application in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The piperidine ring’s ability to interact with hinge regions of kinases makes it an ideal candidate for designing potent and selective inhibitors. For instance, studies have demonstrated that derivatives of 1-methylpiperidine-4-carbonitrile can be incorporated into small-molecule inhibitors that target specific kinases, leading to improved therapeutic outcomes.

Another significant application of 1-methylpiperidine-4-carbonitrile is in the field of neuropharmacology. Piperidine derivatives have shown potential as scaffolds for developing drugs that modulate neurotransmitter systems. The compound’s structural similarity to natural amino acids allows it to interact with neurotransmitter receptors and transporters, offering possibilities for treating neurological disorders such as depression, anxiety, and Parkinson’s disease. Recent research has highlighted the use of 1-methylpiperidine-4-carbonitrile-based compounds as precursors for novel serotonin receptor modulators, which exhibit enhanced efficacy and reduced side effects compared to existing treatments.

The versatility of 1-methylpiperidine-4-carbonitrile extends beyond pharmaceutical applications into materials science. Its ability to serve as a precursor for polymers and specialty chemicals has been exploited in the development of advanced materials with unique properties. For example, polymers incorporating piperidine moieties have been shown to exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and electronics. Additionally, the nitrile group in 1-methylpiperidine-4-carbonitrile can be used to synthesize functionalized coatings that offer enhanced durability and chemical resistance.

The synthesis of 1-methylpiperidine-4-carbonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidines or condensation reactions involving cyanating agents. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields. These developments have made it easier for researchers to access high-purity samples of CAS No. 20691-92-3, facilitating further exploration of its applications.

In conclusion, 1-methylpiperidine-4-carbonitrile represents a compound of considerable interest due to its structural versatility and broad range of applications. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at treating various diseases. Furthermore, its potential applications in materials science highlight its significance beyond traditional chemical research. As our understanding of molecular interactions continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its place as a cornerstone in modern chemistry.

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Amadis Chemical Company Limited
(CAS:20691-92-3)1-methylpiperidine-4-carbonitrile
A4495
Purity:99%/99%
Quantity:5g/25g
Price ($):151.0/594.0
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